![molecular formula C13H18O B14526239 2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one CAS No. 62343-87-7](/img/structure/B14526239.png)
2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. It is known for its fruity apricot-like odor and is commonly used as a fragrance in various products .
Preparation Methods
The synthesis of 2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one is carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . This method is efficient and widely used in industrial production.
Chemical Reactions Analysis
2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as chromium trioxide in acetic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is widely used in the fragrance industry for its pleasant odor and stability.
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one involves its interaction with olfactory receptors, leading to the perception of its fruity odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system .
Comparison with Similar Compounds
2-[(4-Methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one can be compared with similar compounds such as:
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: Known for its use in fragrances and as a solvent.
3-Methyl-2-cyclohexen-1-one: Used in organic synthesis and as a flavoring agent.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Another compound with a similar structure and applications in the fragrance industry.
The uniqueness of this compound lies in its specific odor profile and stability, making it a valuable compound in the fragrance industry.
Properties
CAS No. |
62343-87-7 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[(4-methylcyclohex-3-en-1-yl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H18O/c1-10-5-7-11(8-6-10)9-12-3-2-4-13(12)14/h5,9,11H,2-4,6-8H2,1H3 |
InChI Key |
UJXICFCTOBRJAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C=C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
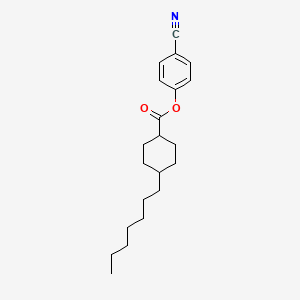
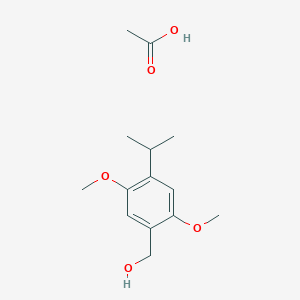
![Triethyl[(hexa-1,3-dien-3-yl)oxy]silane](/img/structure/B14526181.png)
![N-(2-Cyanoethyl)-2-[(naphthalen-2-yl)oxy]-N-propylpropanamide](/img/structure/B14526186.png)
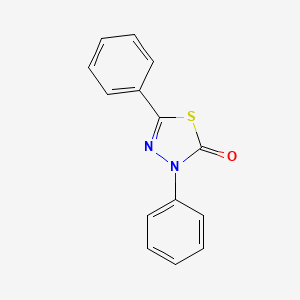
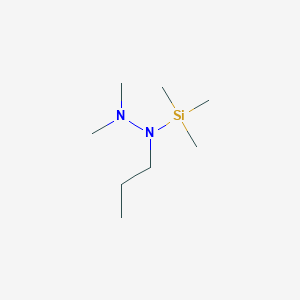
![2-[1-(Propan-2-yl)aziridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B14526228.png)
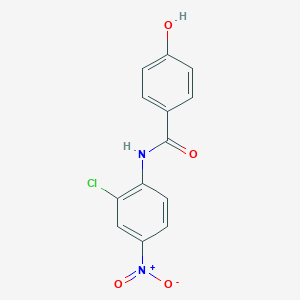
![Diazene, (2-ethoxyethyl)[1-(4-propoxyphenyl)ethyl]-](/img/structure/B14526247.png)
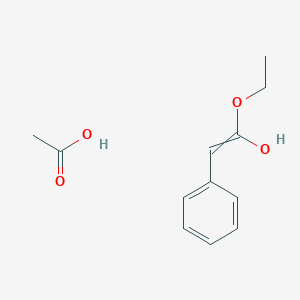
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14526255.png)
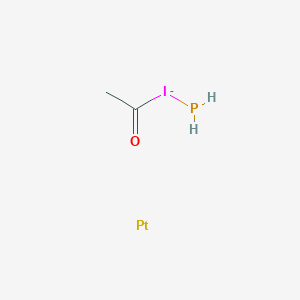
![1-(4-Methylpiperazin-1-yl)-2-[2-(phenylsulfanyl)phenyl]ethan-1-one](/img/structure/B14526261.png)
